Ethyl4-methylpentanimidate

Description

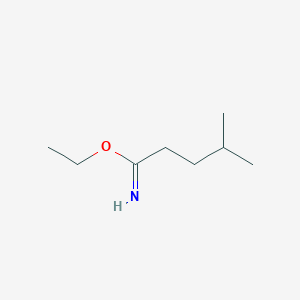

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylpentanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-10-8(9)6-5-7(2)3/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVJGKSSBPRIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Methylpentanimidate and Analogous Alkyl Imidates

Classical Syntheses of Imidates

The foundational methods for constructing alkyl imidates have been established for over a century and continue to be relevant in contemporary organic synthesis. These approaches typically involve the reaction of nitriles or amides with alcohols under either acidic or basic conditions.

Pinner Reaction: Acid-Catalyzed Alcoholysis of Nitrilesrroij.comjk-sci.comnumberanalytics.comnumberanalytics.com

First reported by Adolf Pinner in 1877, the Pinner reaction is a cornerstone of imidate synthesis. numberanalytics.comwikipedia.org It involves the acid-catalyzed addition of an alcohol to a nitrile to form an alkyl imidate salt, commonly referred to as a Pinner salt. jk-sci.comwikipedia.org For the synthesis of Ethyl 4-methylpentanimidate, this reaction would involve the treatment of 4-methylpentanenitrile with ethanol (B145695) in the presence of a strong, anhydrous acid, typically hydrogen chloride (HCl). rroij.comnumberanalytics.com

The reaction provides the best results with primary and secondary alcohols and is applicable to a wide range of aliphatic and aromatic nitriles. rroij.com The resulting Pinner salt, an imidate hydrochloride, is a reactive intermediate that can be subsequently converted to other functional groups such as esters or amidines. jk-sci.comwikipedia.org It is crucial to maintain low temperatures during the reaction, as the imidate salt can be thermodynamically unstable and rearrange to an amide and an alkyl chloride. jk-sci.comwikipedia.org

The mechanism of the Pinner reaction proceeds through several distinct steps. numberanalytics.com It begins with the protonation of the nitrogen atom of the nitrile by the strong acid catalyst. rroij.comnumberanalytics.com This protonation significantly increases the electrophilicity of the nitrile carbon, creating a highly activated nitrilium cation. rroij.com The alcohol, acting as a nucleophile, then attacks this electrophilic carbon. rroij.comnumberanalytics.com A subsequent proton transfer from the oxonium ion intermediate yields the final product, the thermodynamically stable imidate hydrochloride salt. rroij.com

Base-Catalyzed and Nef Synthesis Pathwaysrroij.comwikipedia.org

While the Pinner reaction is acid-catalyzed, imidates can also be synthesized under basic conditions. wikipedia.org These base-catalyzed pathways are often complementary to the Pinner reaction, proving effective for nitriles that are poor substrates under acidic conditions, particularly those bearing electron-withdrawing groups. wikipedia.orglookchem.comthieme-connect.de

The base-catalyzed addition of an alcohol to a nitrile typically employs a catalytic amount of an alkoxide base, such as sodium ethoxide for the synthesis of an ethyl imidate. lookchem.comrroij.com The reaction establishes an equilibrium between the nitrile and the imidate. lookchem.comrroij.com Studies have shown that many electronegatively substituted nitriles can be converted to imidates in useful yields via this method. lookchem.com

The Nef synthesis of imidates, discovered in 1895, is a specific instance of a base-catalyzed pathway where a nitrile reacts with an alcohol in the presence of an alkoxide. rroij.comrroij.com While historically significant, this method often results in low yields because the basic conditions can allow the equilibrium to shift back toward the starting nitrile and alcohol. rroij.com

Table 1: Base-Catalyzed Conversion of Various Nitriles to Methyl Imidates This table presents data on the equilibrium conversion of different nitriles to their corresponding methyl imidates in methanol (B129727) with a sodium methoxide (B1231860) catalyst. The principles are applicable to the synthesis of ethyl imidates from ethanol.

| Nitrile | % Conversion to Methyl Imidate | Time to Reach >95% Max. Concentration |

|---|---|---|

| Trichloroacetonitrile | 98 | < 3 min |

| Dichloroacetonitrile | 93 | < 3 min |

| Chloroacetonitrile | 84 | < 3 min |

| Phenylacetonitrile | 14 | 24 hr |

| Cyanoacetic acid | 98 | < 3 min |

| Benzonitrile | < 1 | - |

| Acetonitrile | < 1 | - |

Data sourced from Schaefer, F. C.; Peters, G. A. J. Org. Chem. 1961, 26 (2), 412–418. lookchem.com

O-Alkylation of Amides: Selective Functionalization Strategiesrroij.comorganic-chemistry.org

An alternative route to imidates is the direct alkylation of amides. For the synthesis of Ethyl 4-methylpentanimidate, the corresponding starting material would be 4-methylpentanamide. A significant challenge in this approach is the competition between O-alkylation (leading to the desired imidate) and N-alkylation (leading to a substituted amide). rroij.comnih.gov

To favor the formation of the imidate, specific and highly electrophilic alkylating agents are employed, most notably trialkyloxonium tetrafluoroborates, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃OBF₄), also known as Meerwein's reagent. rroij.comorganic-chemistry.org However, even with these reagents, achieving complete regioselectivity can be difficult, with outcomes often being inconsistent. organic-chemistry.orgnih.gov

A significant advancement in this area is a protocol that utilizes trifluoroacetic acid (TFA) as a catalytic additive in conjunction with Meerwein's reagent. organic-chemistry.orgacs.org This TFA-mediated method provides a simple and reliable way to achieve complete and regioselective O-alkylation of a wide range of amides, consistently producing imidates in high yields without the formation of N-alkylated byproducts. organic-chemistry.orgacs.org

Table 2: Selected Examples of TFA-Mediated O-Ethylation of Amides

| Amide Substrate | Product (Ethyl Imidate) Yield |

|---|---|

| Benzamide (B126) | 95% |

| 4-Methoxybenzamide | 94% |

| N-Methylbenzamide | 96% |

| Pivalamide | 98% |

| ε-Caprolactam | 95% |

Data sourced from Popov, K.; Somfai, P. J. Org. Chem. 2016, 81 (8), 3470–3472. organic-chemistry.orgacs.org

Contemporary Approaches in Imidate Synthesis

Modern synthetic chemistry has introduced new catalytic systems for preparing imidates, with transition metals playing a central role. These methods offer novel reaction pathways and can provide access to complex molecular architectures.

Transition Metal-Catalyzed Imidate Construction

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to imidate formation is an area of active research. These contemporary methods often involve catalytic cycles that differ significantly from the classical acid or base-promoted pathways.

One such approach is a ruthenium-catalyzed Pinner-type reaction . rroij.com For example, complexes like dihydridotetrakis(triphenylphosphano)ruthenium ([RuH₂(PPh₃)₄]) have been shown to catalyze the reaction between aliphatic nitriles and alcohols. rroij.com

More broadly, transition metals like rhodium, palladium, and cobalt are used in reactions where the imidate functional group acts as a directing group to facilitate C-H bond activation. nih.govmdpi.comacs.org In many of these transformations, an existing aryl imidate directs the metal catalyst to functionalize a C-H bond at a specific position. acs.org While these examples often start with a pre-formed imidate, they highlight the unique reactivity of the imidate moiety in modern, metal-catalyzed transformations. For instance, a tunable Rh(III)-catalyzed system has been developed for the C(sp²)-H functionalization of aryl imidates, demonstrating the strategic use of the imidate as a versatile directing group that can be retained or transformed in the final product. acs.org

Copper-Mediated Multicomponent Reactions

Copper catalysis has emerged as a powerful tool in organic synthesis, particularly for the construction of complex molecules from simple precursors in a single step. Multicomponent reactions (MCRs) are intrinsically efficient, combining three or more reactants in a one-pot fashion to build the target molecule, thereby reducing waste and saving time. nih.govbeilstein-journals.org

A notable copper-catalyzed, four-component reaction provides access to α-functionalized imidates under mild conditions. rsc.orgnih.gov This procedure utilizes readily available starting materials: a terminal alkyne, a sulfonyl azide (B81097), an alcohol, and a nitroalkene. The reaction is typically facilitated by a copper catalyst and a base like triethylamine. rsc.orgnih.gov The mechanism is believed to involve the copper-catalyzed reaction of the alkyne and sulfonyl azide to form a copper-ketenimine intermediate. This intermediate is then trapped by the alcohol to form the imidate, which subsequently reacts with the nitroalkene.

Another approach involves the copper-catalyzed amidation of unactivated C-H bonds, where potential copper(II)-imidate complexes are considered key intermediates in the transformation of alkanes to N-alkyl products. acs.org Arynes can also react with isocyanides to generate a nitrilium intermediate, which, when intercepted by an alcohol, yields the corresponding imidate. acs.org

Table 1: Examples of Copper-Catalyzed Imidate Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Terminal Alkyne, Sulfonyl Azide, Alcohol, Nitroalkene | Cu catalyst, Et3N, mild conditions | α-Functionalized Imidate | Varies | rsc.org, nih.gov |

| Arylboronic Acids, TMS Azide, Aldehydes | Copper-mediation | 2-Aryl Benzimidazoles | Varies | acs.org |

Rearrangement-Driven Imidate Synthesis: Aza-Claisen Variants

Rearrangement reactions, particularly thieme-connect.comthieme-connect.com-sigmatropic rearrangements like the aza-Claisen rearrangement, offer a stereoselective and efficient pathway to complex molecular architectures, including imidates. numberanalytics.com This reaction typically involves an allylic amine or an imidate that undergoes a concerted rearrangement. numberanalytics.com

A novel thermal 3-aza-Claisen rearrangement of N-allyl ynamides has been developed for the synthesis of α-allyl imidates. thieme-connect.comnih.govnih.gov In this process, the N-allyl ynamide rearranges to form a ketenimine intermediate, which is then trapped by an alcohol solvent to produce the desired imidate. nih.govthieme-connect.com Researchers found that using the alcohol as a solvent is crucial to prevent competing side reactions, such as a 1,3-sulfonyl transfer that would lead to nitriles. nih.gov

This methodology can be extended to a tandem aza-Claisen–Overman rearrangement sequence. For instance, a diallyl imidate, formed via the aza-Claisen reaction of an ynamide with allyl alcohol, can undergo a subsequent palladium-catalyzed Overman rearrangement at room temperature to yield a thieme-connect.comthieme-connect.com rearrangement product in high yield. nih.govthieme-connect.com

Table 2: Aza-Claisen Rearrangement for α-Allyl Imidate Synthesis

| Ynamide Substrate | Alcohol/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-allyl-4-methyl-N-(1-propynyl)benzenesulfonamide | Allyl alcohol, heat | Diallyl imidate | Moderate | nih.gov |

Electrophilic Cyclization for Cyclic Imidate Scaffolds

Electrophilic cyclization is a robust method for synthesizing a variety of heterocyclic compounds, including cyclic imidates (also known as iminolactones). iastate.edu This strategy has been successfully applied to 2-(1-alkynyl)benzamides to produce cyclic imidates with high yields and good stereoselectivity. nih.govnih.govacs.org

The reaction typically involves treating the 2-(1-alkynyl)benzamide substrate with an electrophile, such as iodine (I₂), in the presence of a mild base like sodium bicarbonate. nih.gov Spectroscopic and X-ray crystallographic analyses have confirmed that the cyclization occurs on the oxygen atom of the carbonyl group, rather than the nitrogen of the amide, leading to the formation of the cyclic imidate scaffold. nih.govacs.org This O-cyclization pathway was a correction to earlier reports that had misassigned the product structure as an isoindolin-1-one. nih.govacs.org

The resulting iodine-containing cyclic imidates are versatile intermediates that can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the generation of diverse molecular libraries. nih.gov

Table 3: Electrophilic Iodocyclization of 2-(1-Alkynyl)benzamides

| Substrate (R group on alkyne) | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Alkyl, Aryl, TMS, or Heteroaryl | I₂/NaHCO₃, MeCN, ambient temp | 3-Iodomethylene-containing cyclic imidate | Good to excellent | nih.gov |

One-Pot and Green Synthetic Protocols for Imidates

The principles of green chemistry, which aim to design chemical processes that are more efficient and environmentally benign, have driven the development of new synthetic routes for imidates. researchgate.net One-pot syntheses are particularly advantageous as they reduce the number of steps, minimize waste, and simplify purification procedures. rsc.orgbohrium.com

Several innovative one-pot methods have been reported. A notable example is a metal-free, one-pot synthesis of multifunctional fluorescent imidates from quinolinium salt derivatives, nitrosoarenes, and alcohols. This method is praised for its operational simplicity, mild reaction conditions, and excellent yields across a wide range of substrates. rsc.org

Another green approach involves a facile protocol for synthesizing substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. nih.gov This reaction proceeds via the in situ formation of α-iminonitriles, catalyzed by a heterogeneous Lewis acid (Al₂O₃), followed by selective transformation into the desired imidates in an alcoholic medium under ambient conditions. researchgate.netnih.gov The use of a heterogeneous catalyst simplifies workup and allows for potential recycling.

Furthermore, the copper-catalyzed four-component reaction mentioned previously is also a prime example of a one-pot protocol that combines readily available starting materials efficiently. rsc.orgnih.govimist.ma

Table 4: Comparison of One-Pot/Green Imidate Syntheses

| Method | Key Features | Starting Materials | Yields | Reference |

|---|---|---|---|---|

| Fluorescent Imidate Synthesis | One-pot, metal-free, mild conditions | Quinolinium salts, nitrosoarenes, alcohols | Up to 93% | rsc.org |

| N-(Pyridin-2-yl)imidate Synthesis | Heterogeneous Lewis acid (Al₂O₃), ambient conditions | Nitrostyrenes, 2-aminopyridines | Varies | nih.gov |

Synthetic Utility and Applications of Imidates in Organic Synthesis

Imidates as Building Blocks for N-Heterocyclic Systems

Imidates are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. Their reactivity, characterized by the electrophilic nature of the imino carbon, allows for facile reactions with nucleophiles, leading to cyclization and the formation of stable heterocyclic rings.

Synthesis of Five-Membered Nitrogen Heterocycles (e.g., Imidazoles, Triazoles)

The construction of five-membered nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. Imidates, including potentially Ethyl 4-methylpentanimidate, can serve as key starting materials in these synthetic routes.

Synthesis of Six-Membered Nitrogen Heterocycles (e.g., Pyrimidines, Triazines, Quinazolines)

The synthesis of six-membered nitrogen heterocycles is another area where imidates can be valuable synthons.

General methods for pyrimidine (B1678525) synthesis often involve the condensation of a C-C-C fragment with an N-C-N fragment, such as an amidine. wikipedia.org Given that imidates are direct precursors to amidines, it is plausible that Ethyl 4-methylpentanimidate could be converted to the corresponding amidine and subsequently used in pyrimidine synthesis.

Similarly, the synthesis of triazines can be achieved through various routes, including the cyclotrimerization of nitriles or the reaction of amidines with other reagents. globalscitechocean.com The conversion of Ethyl 4-methylpentanimidate to its corresponding amidine would open a pathway to its potential use in triazine synthesis.

For quinazoline (B50416) synthesis, various methods have been reported, some of which involve the reaction of amidines with other precursors. nih.gov The potential of Ethyl 4-methylpentanimidate in this context would again rely on its initial conversion to the corresponding amidine.

Annulation Reactions and Construction of Fused Heterocyclic Architectures

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools in organic synthesis for building complex polycyclic systems. libretexts.org The Robinson annulation, for example, is a well-known method that combines a Michael reaction with an intramolecular aldol (B89426) reaction to form a six-membered ring. libretexts.org While direct involvement of Ethyl 4-methylpentanimidate in such reactions is not documented, its derivatives could potentially participate in annulation strategies. For instance, a heterocycle synthesized from Ethyl 4-methylpentanimidate could be further functionalized to undergo an annulation reaction, leading to a fused heterocyclic architecture.

Imidates in Amidine Synthesis and Derivatives

The conversion of imidates to amidines is a fundamental and widely utilized transformation in organic synthesis.

Conversion to Amidinium Compounds and Amidines

Imidates readily react with amines to form amidines. This reaction proceeds via nucleophilic attack of the amine on the electrophilic imino carbon of the imidate, followed by the elimination of an alcohol. Ethyl 4-methylpentanimidate, upon reaction with ammonia (B1221849) or a primary or secondary amine, would be expected to yield the corresponding 4-methylpentanamidine or its N-substituted derivatives. The resulting amidine can be protonated to form an amidinium salt.

The synthesis of amidines from imidates is a key step in the preparation of many heterocyclic compounds. For example, the reaction of methyl pentanimidate with glycine (B1666218) is a crucial step in the synthesis of an imidazole (B134444) intermediate for the antihypertensive drug losartan. This highlights the importance of the imidate-to-amidine conversion in pharmaceutical synthesis. While direct studies on Ethyl 4-methylpentanimidate are scarce, the general reactivity of imidates strongly supports its potential in this transformation.

Role of Substituted Ethyl Imidates in Amidine Formation

One of the most significant applications of imidates is their conversion to amidines, a functional group of great importance in medicinal chemistry and materials science. organic-chemistry.org The reaction of an imidate, such as ethyl 4-methylpentanimidate, with ammonia or a primary or secondary amine yields the corresponding amidine. wikipedia.orgwikipedia.org This transformation is a cornerstone of the Pinner reaction, where a nitrile is first treated with an alcohol (e.g., ethanol) in the presence of an acid catalyst like hydrogen chloride to form an alkyl imidate salt, known as a Pinner salt. wikipedia.orgdrugfuture.com This salt is then reacted with an amine to furnish the amidine. drugfuture.comsynarchive.com

The process involves the nucleophilic attack of the amine on the electrophilic carbon of the imidate, leading to the displacement of the alkoxy group (e.g., ethoxy group). The reaction can often proceed with the imidate hydrochloride salt or after its neutralization to the free base, depending on the reactivity of the amine nucleophile. acs.orgresearchgate.net

Research has shown that using ethyl imidates with electron-withdrawing groups on the ethyl moiety, such as 2,2,2-trichloroethyl or 2,2,2-trifluoroethyl imidates, provides highly reactive reagents for amidine synthesis under mild conditions. organic-chemistry.orgacs.orgorganic-chemistry.org The lower pKa of the corresponding trihaloethanols makes the trihaloethoxy group a better leaving group, enhancing the reactivity of the imidate's electrophilic carbon. organic-chemistry.org This allows for the successful synthesis of amidines even with sterically hindered amines in high yields. organic-chemistry.org

Diversification of Organic Compounds via Imidate Transformations

Imidates like ethyl 4-methylpentanimidate are not only precursors to amidines but can also be converted into several other important classes of organic compounds, demonstrating their role as key synthetic hubs.

Carboxamides: The conversion of imidates to carboxamides is less common but can be achieved through specific synthetic routes. One method involves the pyrolysis (thermal decomposition) of imidate hydrochlorides. rroij.comrroij.combeilstein-journals.org Another significant route, particularly for N-aryl imidates, is the Chapman rearrangement. wikipedia.org This thermal, intramolecular reaction involves a 1,3-shift of an aryl group from the oxygen atom to the nitrogen atom of an aryl N-arylbenzimidate, yielding the corresponding N,N-diaryl amide. organicreactions.orgdrugfuture.comresearchgate.net Oxidation of certain imidates can also produce amides; for example, ethyl N-benzylthioanilinate can be oxidized to benzamide (B126) using reagents like selenium dioxide or even atmospheric oxygen. alfa-chemistry.com

The synthetic utility of imidates extends to their role as crucial intermediates in the construction of complex molecules, including pharmaceuticals and various heterocyclic systems. acs.orgresearchgate.netnumberanalytics.com Their ability to be readily converted into other functional groups makes them valuable building blocks. Imidates are frequently generated in situ and used immediately in subsequent reaction steps due to their potential instability, although more stable, isolable imidates have been developed to improve process control. acs.orgacs.org

Imidates are widely used in the synthesis of N-heterocycles like imidazolines, (benz)imidazoles, and pyrimidines. researchgate.netnih.gov For example, substituted N-(pyridin-2-yl)imidates have been shown to be effective precursors for creating 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine by reacting them with ethylenediamine (B42938) and 1,3-diaminopropane, respectively. researchgate.netnih.gov The Pinner reaction, which generates imidates from nitriles, is a key step in the synthesis of various antiviral and antibacterial agents. numberanalytics.com This highlights the role of imidates as pivotal intermediates in the broader field of drug discovery and development. numberanalytics.comnumberanalytics.com

Advanced Characterization and Computational Analysis of Imidate Structures and Reactivity

Spectroscopic Characterization Methodologies

A thorough investigation into the spectroscopic properties of Ethyl 4-methylpentanimidate could not be completed due to the absence of experimental or theoretical data. Methodologies typically employed for structural elucidation and analysis remain hypothetical for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No NMR data for Ethyl 4-methylpentanimidate has been reported in the scientific literature.

Infrared (IR) Spectroscopy for Vibrational Analysis

There is no available IR spectroscopic data to analyze the vibrational frequencies of the functional groups within Ethyl 4-methylpentanimidate.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The mass spectrum and fragmentation pattern of Ethyl 4-methylpentanimidate have not been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the electronic transitions of Ethyl 4-methylpentanimidate, which would be determined by UV-Vis spectroscopy, is currently unavailable.

X-ray Crystallography for Absolute Structure Determination

There are no published X-ray crystallographic structures for Ethyl 4-methylpentanimidate to provide a definitive three-dimensional model of the molecule.

Theoretical and Computational Chemistry Applications

In the absence of experimental data, computational chemistry often serves as a powerful tool for predicting molecular properties. However, no theoretical studies or computational analyses for Ethyl 4-methylpentanimidate have been published. Such studies would typically involve methods like Density Functional Theory (DFT) or other quantum mechanical calculations to predict its geometry, spectroscopic signatures, and reactivity.

The search for information did, however, yield data for several other related ethyl esters, which are listed in the table below for clarity and to highlight the distinction from the requested compound.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied in chemistry and materials science to predict a variety of molecular properties. DFT calculations for a molecule like Ethyl 4-methylpentanimidate would typically employ functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov Such studies provide fundamental insights into the molecule's geometry, stability, and electronic characteristics.

The first step in a computational study of Ethyl 4-methylpentanimidate would be geometry optimization to find the most stable three-dimensional arrangement of its atoms—the configuration with the minimum energy. scielo.org.mx For a flexible molecule with rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface by systematically rotating the single bonds (e.g., C-N, C-O, and C-C bonds in the ethyl and isopentyl groups) to identify various stable conformers and the energy barriers between them. nih.gov

DFT calculations would predict key geometrical parameters. For the imidoester group (C=N-C-O), planarity or non-planarity would be determined, along with specific bond lengths and angles that govern its reactivity. The analysis would reveal the preferred spatial orientation of the ethyl and 4-methylpentyl groups relative to the central imidoester function.

Fictional Data Example: A hypothetical DFT study at the B3LYP/6-31G(d) level might yield the following optimized parameters for the most stable conformer of Ethyl 4-methylpentanimidate.

| Parameter | Predicted Value |

| C=N Bond Length | 1.28 Å |

| C-O Bond Length | 1.35 Å |

| N-C-O Bond Angle | 115.2° |

| C=N-C Bond Angle | 122.5° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. edu.krdschrodinger.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap implies the molecule is more reactive. nih.gov Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), where the lowest energy transition often corresponds to the HOMO→LUMO excitation. materialsciencejournal.org For Ethyl 4-methylpentanimidate, the HOMO would likely be localized on the nitrogen atom and the C=N pi bond, while the LUMO might be centered on the C=N π* antibonding orbital.

Fictional Data Example: Hypothetical FMO analysis for Ethyl 4-methylpentanimidate.

| Orbital | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Localized on the imine nitrogen and π(C=N) bond |

| ELUMO | -0.8 eV | Localized on the π*(C=N) antibonding orbital |

| Energy Gap (ΔE) | 5.7 eV | Indicates moderate chemical stability |

Non-linear optical (NLO) materials have applications in photonics and optoelectronics, as they can alter the properties of light. analis.com.my Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A significant NLO response is often found in molecules with substantial charge separation and intramolecular charge transfer (ICT) characteristics. semanticscholar.org

For Ethyl 4-methylpentanimidate, the presence of the polar C=N and C-O bonds could lead to a modest NLO response. To enhance these properties, molecules are often designed with strong electron-donating and electron-withdrawing groups connected by a π-conjugated system. While the base structure of Ethyl 4-methylpentanimidate lacks extensive conjugation, DFT calculations could precisely quantify its inherent hyperpolarizability. frontiersin.org

Fictional Data Example: Hypothetical NLO properties calculated for Ethyl 4-methylpentanimidate.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.1 D |

| Mean Polarizability (α) | 85.5 x 10-24 esu |

| First Hyperpolarizability (βtot) | 150.2 x 10-30 esu |

Molecular Dynamics and Molecular Mechanics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on molecular conformations, dynamics, and thermodynamic properties. nih.gov For a system like Ethyl 4-methylpentanimidate, MD simulations would typically be performed using a classical force field (a set of parameters describing the potential energy of the system).

These simulations could model the behavior of a single molecule in a solvent (like water or ethanol) or the bulk properties of the liquid imidoester. Key insights would include conformational flexibility, the time-averaged distribution of different conformers, and how the molecule interacts with its environment. researchgate.net For example, MD could reveal how the alkyl chains fold and move, and how solvent molecules arrange themselves around the polar imidoester group.

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). youtube.com A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation barrier of the reaction. researchgate.net

For Ethyl 4-methylpentanimidate, computational studies could investigate reactions such as hydrolysis, which would involve the nucleophilic attack of water on the imidoester carbon. DFT calculations could model the step-by-step process, locate the transition state for the key bond-forming/breaking steps, and calculate the activation energy. whiterose.ac.uk This information helps predict reaction rates and understand how factors like catalysts or solvent choice influence the reaction pathway. rsc.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Intermolecular interactions govern the physical properties of substances, such as boiling point and solubility, as well as how molecules recognize and interact with each other. rsc.org While Ethyl 4-methylpentanimidate does not have strong hydrogen bond donors, the imine nitrogen atom can act as a hydrogen bond acceptor. Computational methods can quantify the strength and geometry of such interactions with donor molecules (e.g., water, alcohols). nih.govrsc.org

The C=N double bond introduces a region of π-electron density, but since the molecule lacks an aromatic ring, significant π-π stacking interactions are not expected. nih.govnih.gov However, weaker van der Waals forces and dipole-dipole interactions resulting from the polar imidoester group would be the dominant forces between molecules in the liquid state. Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions.

Emerging Research Frontiers and Prospects for Ethyl 4 Methylpentanimidate Chemistry

Development of Innovative Synthetic Pathways and Catalytic Systems

The synthesis of ethyl 4-methylpentanimidate and related imidates has traditionally been approached through methods like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. While effective, current research is focused on developing more efficient, milder, and environmentally benign synthetic routes.

Innovative Synthetic Approaches:

Modified Pinner Reactions: Researchers are exploring variations of the Pinner reaction using novel acid catalysts and reaction conditions to improve yields and reduce reaction times.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green alternative for imidate synthesis. Lipases and other enzymes are being investigated for their potential to catalyze the formation of ethyl 4-methylpentanimidate under mild conditions, often with high selectivity.

Flow Chemistry: Continuous flow reactors are being employed to enhance the safety and scalability of imidate synthesis. This technology allows for precise control over reaction parameters, leading to higher purity products and reduced waste.

Advanced Catalytic Systems:

The development of novel catalysts is pivotal for advancing imidate synthesis.

| Catalyst Type | Description | Advantages |

| Homogeneous Catalysts | Soluble catalysts, such as certain metal complexes, that operate in the same phase as the reactants. | High activity and selectivity. |

| Heterogeneous Catalysts | Solid-phase catalysts, like zeolites or functionalized polymers, that are easily separated from the reaction mixture. | Recyclability and ease of product purification. |

| Nanocatalysts | Catalytic materials with dimensions on the nanoscale, offering a high surface-area-to-volume ratio. | Enhanced catalytic activity and potential for unique reactivity. |

These advanced catalytic systems are being designed to be more robust, reusable, and capable of functioning under greener reaction conditions, such as using more benign solvents and lower temperatures.

Expanding the Scope of Imidate-Mediated Organic Transformations

Ethyl 4-methylpentanimidate serves as a valuable intermediate in a variety of organic reactions. Its unique reactivity, stemming from the imino ester functionality, allows for the construction of complex molecular architectures.

Key Transformations:

Heterocycle Synthesis: Imidates are well-established precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For instance, they can react with compounds containing suitable functional groups to form imidazoles, oxazoles, and thiazoles.

Amidine and Guanidine Synthesis: The reaction of ethyl 4-methylpentanimidate with amines or their derivatives provides a direct route to amidines and guanidines, which are important structural motifs in medicinal chemistry.

Cross-Coupling Reactions: Recent studies have demonstrated the utility of imidates as coupling partners in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The versatility of ethyl 4-methylpentanimidate in these transformations underscores its growing importance as a building block in synthetic organic chemistry.

Advanced Theoretical and Computational Modeling in Imidate Research

Computational chemistry has become an indispensable tool for understanding the intricacies of chemical reactions and predicting the properties of molecules. In the context of ethyl 4-methylpentanimidate, theoretical and computational modeling provide deep insights into its structure, reactivity, and reaction mechanisms.

Applications of Computational Modeling:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations are employed to map out the energy profiles of reactions involving ethyl 4-methylpentanimidate. This allows researchers to understand the step-by-step process of bond formation and cleavage, identify transition states, and predict reaction outcomes.

Spectroscopic Analysis: Computational methods can predict spectroscopic data, such as NMR and IR spectra. This aids in the characterization of ethyl 4-methylpentanimidate and its reaction products.

Catalyst Design: Molecular modeling is used to design and optimize catalysts for imidate synthesis. By simulating the interaction between the catalyst and the reactants, researchers can predict which catalyst structures will be most effective.

These computational approaches accelerate the pace of research by providing a theoretical framework that complements experimental findings.

Integration of Imidate Chemistry in Sustainable and Green Chemical Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The chemistry of ethyl 4-methylpentanimidate is being increasingly explored through the lens of sustainability.

Green Chemistry Strategies:

Atom Economy: Synthetic routes to and from ethyl 4-methylpentanimidate are being designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Research is underway to develop methods for synthesizing ethyl 4-methylpentanimidate from renewable resources, moving away from traditional petroleum-based starting materials.

Benign Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, in reactions involving imidates.

Energy Efficiency: The development of highly active catalysts allows for reactions to be conducted at lower temperatures and pressures, reducing energy consumption.

By integrating these green chemistry principles, the synthesis and application of ethyl 4-methylpentanimidate can be made more environmentally friendly and economically viable. The ongoing research in these areas promises to unlock the full potential of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.